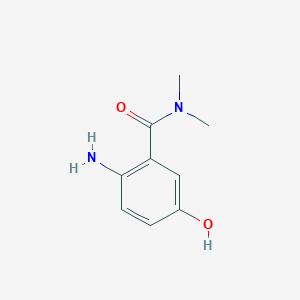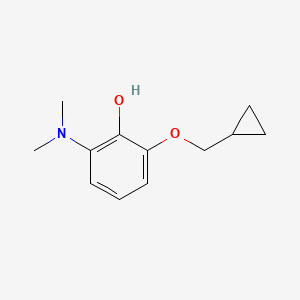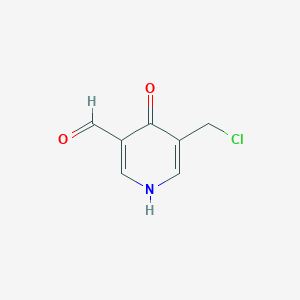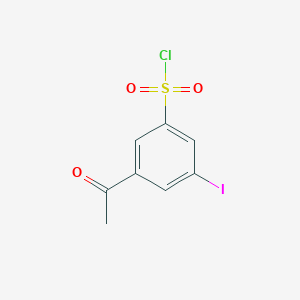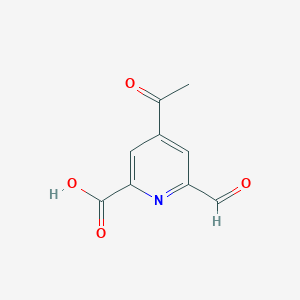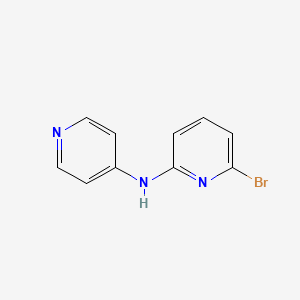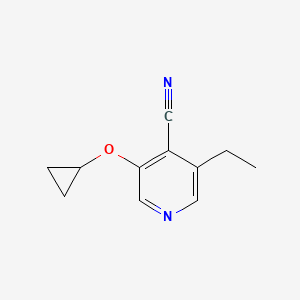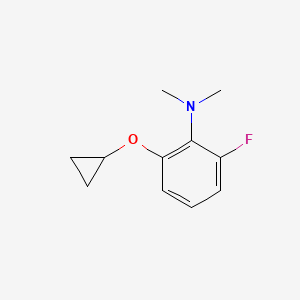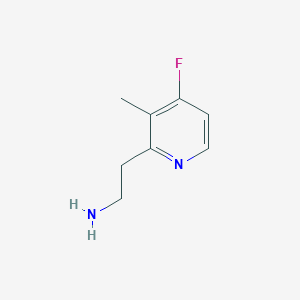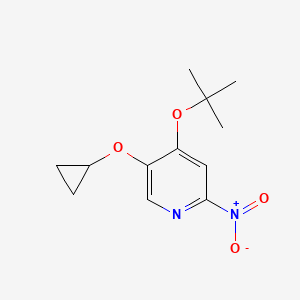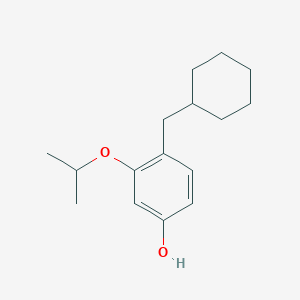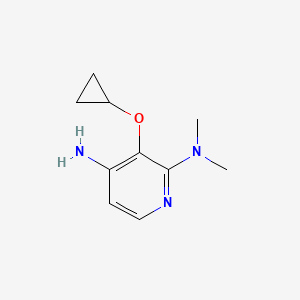
3-Cyclopropoxy-N2,N2-dimethylpyridine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-CYCLOPROPOXY-2-N,2-N-DIMETHYLPYRIDINE-2,4-DIAMINE: is an organic compound with the molecular formula C10H15N3O It consists of a pyridine ring substituted with a cyclopropoxy group at the 3-position and two dimethylamino groups at the 2- and 4-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-CYCLOPROPOXY-2-N,2-N-DIMETHYLPYRIDINE-2,4-DIAMINE typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via nucleophilic substitution reactions using cyclopropyl halides and appropriate nucleophiles.
Dimethylation: The dimethylamino groups can be introduced through alkylation reactions using dimethylamine and suitable alkylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to obtain high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the dimethylamino groups, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where the cyclopropoxy or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced analogs with modified pyridine rings or dimethylamino groups.
Substitution Products: Compounds with new functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Biochemical Probes: It can be used as a probe to study biological pathways and interactions.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific biological pathways.
Pharmacological Studies: It can be used in pharmacological studies to understand its effects on biological systems.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties.
Chemical Manufacturing: It serves as an intermediate in the production of various chemicals.
Mecanismo De Acción
The mechanism of action of 3-CYCLOPROPOXY-2-N,2-N-DIMETHYLPYRIDINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparación Con Compuestos Similares
3-CYCLOPROPOXY-2-N,2-N-DIMETHYLPYRIDINE-2,4-DIAMINE: Similar in structure but with different substituents.
3-CYCLOPROPOXY-2-N,2-N-DIMETHYLPYRIDINE-2,4-DIAMINE: Analogous compounds with variations in the cyclopropoxy or dimethylamino groups.
Uniqueness:
Structural Features: The presence of both cyclopropoxy and dimethylamino groups in the same molecule is unique, providing distinct chemical and biological properties.
Reactivity: The compound’s reactivity profile is influenced by its unique substituents, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H15N3O |
|---|---|
Peso molecular |
193.25 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-2-N,2-N-dimethylpyridine-2,4-diamine |
InChI |
InChI=1S/C10H15N3O/c1-13(2)10-9(14-7-3-4-7)8(11)5-6-12-10/h5-7H,3-4H2,1-2H3,(H2,11,12) |
Clave InChI |
LISVSBOLVYXPGC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=CC(=C1OC2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


